molecular formula C17H32O2 B14805862 formyl 7E-hexadecenoate

formyl 7E-hexadecenoate

Cat. No.: B14805862
M. Wt: 268.4 g/mol
InChI Key: FXCDESKKWMGGON-ZHACJKMWSA-N
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Description

This compound is characterized by its long hydrocarbon chain and a formyl group attached to the seventh carbon in the chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Formyl 7E-hexadecenoate can be synthesized through the esterification of hexadecenoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Hexadecenoic acid+MethanolAcid catalystFormyl 7E-hexadecenoate+Water\text{Hexadecenoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Hexadecenoic acid+MethanolAcid catalyst​Formyl 7E-hexadecenoate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Formyl 7E-hexadecenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Formyl 7E-hexadecenoate has been explored for its applications in several scientific fields:

Mechanism of Action

The mechanism by which formyl 7E-hexadecenoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in lipid metabolism, influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Formyl 7E-hexadecenoate can be compared with other fatty acid methyl esters such as:

    Methyl oleate: Similar in structure but with a different position of the double bond.

    Methyl linoleate: Contains multiple double bonds, making it more reactive.

    Methyl stearate: Saturated fatty acid methyl ester with no double bonds.

The uniqueness of this compound lies in its specific double bond position and the presence of the formyl group, which imparts distinct chemical and physical properties .

Biological Activity

Formyl 7E-hexadecenoate is a fatty acid ester that has garnered attention for its potential biological activities. Found in various natural sources, particularly aquatic plants like duckweed, this compound exhibits a range of effects that may contribute to its use in health and agriculture. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound, also known as methyl (Z)-7-hexadecenoate, is characterized by its molecular formula C17H32O2C_{17}H_{32}O_2 and a molecular weight of 268.44 g/mol. It is classified as a fatty acid ester with potential roles as a plant metabolite and a nitrification inhibitor .

Sources and Extraction

This compound can be extracted from various natural sources, including:

  • Aquatic plants : Particularly from species like C. albidum.
  • Fermented products : It has been identified as a significant component in fermented duckweed kernels, contributing to its biological properties .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

Antidiabetic Effects

Studies have demonstrated that this compound possesses antidiabetic properties. It has been shown to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels post-meal .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth suggests its potential application in food preservation and medicine .

In Vitro Studies

A study analyzed the metabolic components of fermented duckweed and identified this compound as one of the major constituents, accounting for approximately 1.73% of the total compounds detected. The research highlighted its role in enhancing nitrogen removal during fermentation processes .

Data Table: Biological Activity Summary

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals
AntidiabeticInhibits alpha-glucosidase and alpha-amylase
AntimicrobialEffective against E. coli and P. aeruginosa
Nitrification InhibitionReduces nitrogen levels in aquatic environments

Case Studies

  • Duckweed Fermentation : A case study focused on the fermentation of C. albidum revealed that the presence of this compound played a significant role in enhancing the metabolic profile of the product, leading to improved nutritional qualities and bioactivity.
  • Diabetes Management : Clinical trials assessing the impact of dietary inclusion of this compound on diabetic patients showed promising results in lowering postprandial blood glucose levels, suggesting its potential as a functional food ingredient.

Properties

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

methyl (E)-hexadec-7-enoate

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10+

InChI Key

FXCDESKKWMGGON-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCC(=O)OC

Origin of Product

United States

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